molecular formula C13H10Cl2N2O2S B2587287 2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-85-6

2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2587287
CAS No.: 864974-85-6
M. Wt: 329.2
InChI Key: HXTJPVPIFPANSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group. Its molecular formula is C12H9Cl2NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Dichlorobenzamido Intermediate: The initial step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. This intermediate is then reacted with an amine, such as methylamine, to form 2,5-dichlorobenzamide.

    Coupling with Thiophene: The 2,5-dichlorobenzamide is then coupled with a thiophene derivative, such as thiophene-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzamido-thiophene derivatives.

Scientific Research Applications

2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ixazomib: A proteasome inhibitor with a similar dichlorobenzamido structure.

    Bortezomib: Another proteasome inhibitor with structural similarities.

    Carfilzomib: A tetrapeptide proteasome inhibitor with a related mechanism of action.

Uniqueness

2-(2,5-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both dichlorobenzamido and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)8-4-5-20-13(8)17-12(19)9-6-7(14)2-3-10(9)15/h2-6H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTJPVPIFPANSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.